molecular formula C13H10ClN3 B2830536 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 444790-62-9

7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2830536
CAS No.: 444790-62-9
M. Wt: 243.69
InChI Key: RHYMWBGMRPCLAC-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, with a 4-chlorophenyl group at the 7th position and a methyl group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with 3-amino-1H-pyrazole-4-carbonitrile under acidic conditions to form an intermediate, which is then cyclized to yield the desired compound. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines. It is also studied for its antiviral and anti-inflammatory effects.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYMWBGMRPCLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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